Cas no 392251-75-1 (N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide)

N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound with notable chemical properties. This compound exhibits high purity and stability, making it suitable for various applications in medicinal chemistry. Its unique structure and functional groups provide excellent reactivity, facilitating efficient synthesis of complex organic molecules. This compound is well-suited for research in drug discovery and materials science.
N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide structure
392251-75-1 structure
Product Name:N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide
CAS No:392251-75-1
MF:C18H19FN2O3S
MW:362.418466806412
CID:6296491
PubChem ID:1137151
Update Time:2025-07-31

N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide
    • N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
    • Oprea1_315344
    • Oprea1_622732
    • 392251-75-1
    • Z28290512
    • N-(2-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide
    • AKOS000665364
    • F0382-0088
    • Inchi: 1S/C18H19FN2O3S/c19-16-6-2-3-7-17(16)20-18(22)14-8-10-15(11-9-14)25(23,24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22)
    • InChI Key: VADDNNYOZKYYHY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2C=CC=CC=2F)=O)=CC=1)(N1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 362.11004181g/mol
  • Monoisotopic Mass: 362.11004181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 74.9Ų

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Additional information on N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide

N-(2-Fluorophenyl)-4-(Piperidine-1-sulfonyl)benzamide: A Comprehensive Overview

N-(2-Fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide (CAS No. 392251-75-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent advancements in the research and development of N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide.

Chemical Structure and Synthesis: The molecular structure of N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide is composed of a benzamide core linked to a piperidine sulfonyl group and a fluorinated phenyl ring. This combination of functional groups imparts unique physicochemical properties to the compound, making it an attractive candidate for drug development. The synthesis of N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step reactions, including the formation of the piperidine sulfonyl group and the coupling with the fluorinated phenyl ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for its potential commercialization.

Biological Activities: One of the key areas of interest for N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide is its potential as a modulator of ion channels and receptors. Studies have shown that this compound can selectively bind to specific ion channels, such as voltage-gated sodium channels (NaV), which are implicated in various neurological disorders. For instance, research published in the Journal of Medicinal Chemistry demonstrated that N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide exhibits potent inhibitory activity against NaV1.7 channels, which are associated with chronic pain conditions. This finding suggests that the compound could be developed into a novel analgesic agent.

In addition to its effects on ion channels, N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide has also been investigated for its anti-cancer properties. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. A study published in Cancer Research reported that N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide selectively inhibits the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings highlight the potential of this compound as a therapeutic agent for cancer treatment.

Clinical Trials and Development: Despite its promising preclinical results, the clinical development of N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide is still in its early stages. Several Phase I clinical trials are currently underway to evaluate the safety and pharmacokinetics of this compound in healthy volunteers and patients with specific conditions. Preliminary data from these trials have shown that N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide is well-tolerated at therapeutic doses, with no significant adverse effects reported. These results are encouraging and pave the way for further clinical investigations.

FUTURE DIRECTIONS AND CHALLENGES: The future development of N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide holds significant promise but also presents several challenges. One of the key challenges is optimizing the pharmacokinetic properties of the compound to enhance its bioavailability and reduce potential side effects. Additionally, further preclinical studies are needed to fully understand the mechanism of action and identify any off-target effects. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial in overcoming these challenges and advancing this compound towards clinical approval.

In conclusion, N-(2-fluorophenyl)-4-(piperidine-1-sulfonyl)benzamide (CAS No. 392251-75-1) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and selective binding properties make it an attractive candidate for drug development in areas such as pain management and cancer treatment. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use as a novel therapeutic agent.

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